N-{1-nitro-2-naphthyl}hexanamide
Description
N-{1-Nitro-2-naphthyl}hexanamide is a synthetic amide derivative characterized by a nitro-substituted naphthalene ring linked to a hexanamide chain. The nitro group at the 1-position of the naphthyl moiety and the hexanamide backbone contribute to its unique physicochemical and biological properties.
Properties
Molecular Formula |
C16H18N2O3 |
|---|---|
Molecular Weight |
286.33 g/mol |
IUPAC Name |
N-(1-nitronaphthalen-2-yl)hexanamide |
InChI |
InChI=1S/C16H18N2O3/c1-2-3-4-9-15(19)17-14-11-10-12-7-5-6-8-13(12)16(14)18(20)21/h5-8,10-11H,2-4,9H2,1H3,(H,17,19) |
InChI Key |
QCCGZYOSUQFDFO-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)NC1=C(C2=CC=CC=C2C=C1)[N+](=O)[O-] |
Canonical SMILES |
CCCCCC(=O)NC1=C(C2=CC=CC=C2C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Nitroaniline and Hexanamide Family
Key structural analogs and their differences are summarized below:
Physicochemical Properties
- Solubility and Lipophilicity: The nitro group increases polarity but reduces solubility in non-polar solvents compared to non-nitrated analogs like N-(1-naphthyl)hexanamide . Branched-chain derivatives (e.g., MOEHA) exhibit higher lipophilicity, making them suitable for solvent extraction applications .
- Stability: Nitro groups may confer oxidative stability but could pose challenges in metabolic degradation compared to amino or hydroxyl substituents (e.g., N-(5-amino-2-methylphenyl)hexanamide) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
